molecular formula C25H19F3N6O B10900975 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10900975
M. Wt: 476.5 g/mol
InChI Key: AIJAIIVMCBCVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a trifluoromethyl group and a pyrazole ring, makes it a subject of interest for various scientific research studies.

Preparation Methods

The synthesis of N2-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction between enaminonitriles and benzohydrazides under microwave-mediated conditions . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidines have been studied as CDK2 inhibitors with potential anticancer properties . The unique trifluoromethyl group in N2-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE distinguishes it from other similar compounds and contributes to its specific biological activities.

Properties

Molecular Formula

C25H19F3N6O

Molecular Weight

476.5 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H19F3N6O/c1-16-7-5-6-10-18(16)15-33-12-11-22(32-33)30-24(35)20-14-23-29-19(17-8-3-2-4-9-17)13-21(25(26,27)28)34(23)31-20/h2-14H,15H2,1H3,(H,30,32,35)

InChI Key

AIJAIIVMCBCVAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.